Di(2-ethylhexyl) azelate-d14
Description
Rationale for the Isotopic Labeling of Di(2-ethylhexyl) Azelate
Di(2-ethylhexyl) azelate (DOZ) is a diester of azelaic acid and 2-ethylhexanol. ontosight.ai It is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) and other polymers, to impart flexibility and durability, especially at low temperatures. greenchemistryandcommerce.orgontosight.aicymitquimica.com It also sees use in cosmetics, lubricants, and as an excipient in pharmaceutical formulations. ontosight.aiontosight.ai
Given that DOZ is used in a wide range of consumer and industrial products, including food packaging and plastics, there is a scientific and regulatory need to study its potential to migrate from these products into the environment, food, and biological systems. nih.govdtu.dk The primary rationale for creating Di(2-ethylhexyl) azelate-d14 is to serve as a perfect internal standard for the precise quantification of the non-labeled compound in these complex matrices. veeprho.com
The deuterated version, this compound, co-elutes with the non-deuterated DOZ during chromatographic separation but is easily distinguished by mass spectrometry. aptochem.com This allows for the accurate measurement of DOZ levels in environmental monitoring, food safety analysis, and exposure assessment studies. thalesnano.comclearsynth.com
Historical Development and Evolution of Research Applications for Deuterated Esters
The use of deuterium (B1214612) in scientific research dates back to its discovery by Harold Urey in 1931. wikipedia.orghumanjournals.com The concept of using deuterium labeling to trace metabolic pathways emerged in the mid-20th century. humanjournals.com The first patents for deuterated molecules were granted in the 1970s, marking a significant step in their application, particularly in pharmaceutical research to improve the pharmacokinetic properties of drugs. wikipedia.orgnih.gov
The evolution of analytical instrumentation, especially the coupling of gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (MS), dramatically expanded the use of deuterated compounds. The development of tandem mass spectrometry (MS/MS) further enhanced specificity and sensitivity. texilajournal.comnih.gov
For esters specifically, including plasticizers like phthalates and azelates, the rise in environmental and food safety concerns drove the need for robust analytical methods. Early methods for quantifying these compounds often lacked appropriate internal standards, leading to inaccuracies. texilajournal.com The synthesis and use of deuterated esters, like this compound, became a critical advancement. This allowed for the implementation of the isotope dilution mass spectrometry (IDMS) technique, now considered a gold standard for the quantitative analysis of contaminants like plasticizers in various samples.
The first FDA-approved deuterated drug, deutetrabenazine, was approved in 2017, underscoring the long development timeline and the increasing acceptance of deuterated compounds in mainstream applications. nih.govacs.org This has spurred further research into the synthesis and application of a wide range of deuterated compounds, including esters used in industrial and pharmaceutical contexts.
Scope and Interdisciplinary Relevance of this compound Studies
The application of this compound is inherently interdisciplinary, reflecting the widespread use of its non-deuterated counterpart. Its primary role as an internal standard makes it relevant to several key fields:
Analytical Chemistry: The core function of this compound is as a tool in analytical chemistry. It is essential for developing and validating robust and accurate analytical methods for quantifying DOZ. clearsynth.com
Environmental Science: Researchers use this compound to measure the presence and concentration of DOZ in environmental samples such as water, soil, and sediment. clearsynth.comoecd.org This is crucial for understanding the environmental fate and distribution of this plasticizer. oecd.org
Food Science and Safety: As DOZ is used in food contact materials, its deuterated analog is used to conduct migration studies, determining the extent to which it may transfer from packaging to food products. dtu.dk
Pharmacokinetics and Toxicology: In studies assessing human exposure to DOZ, the deuterated standard is used to accurately measure its levels in biological samples like blood and plasma. texilajournal.comveeprho.com This helps in understanding the absorption, distribution, metabolism, and excretion of the compound. thalesnano.com
Compound Information
Structure
2D Structure
Properties
Molecular Formula |
C25H48O4 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioate |
InChI |
InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3/i11D2,12D2,13D2,14D2,15D2,18D2,19D2 |
InChI Key |
ZDWGXBPVPXVXMQ-MCSWSIPZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Di 2 Ethylhexyl Azelate D14
Strategies for Deuterium (B1214612) Labeling within the Azelate and Ethylhexyl Moieties
The "-d14" designation in Di(2-ethylhexyl) azelate-d14 indicates that fourteen hydrogen atoms in the molecule have been replaced with deuterium. The primary strategies for achieving this isotopic labeling focus on the synthesis of deuterated precursors for either the azelate (nonanedioate) backbone or the 2-ethylhexyl side chains.
Labeling the Azelate Moiety: The most direct approach involves the use of Azelaic acid-d14. medchemexpress.comchemsrc.com In this precursor, the fourteen hydrogen atoms on the seven methylene (B1212753) groups of the C9 dicarboxylic acid chain are replaced by deuterium. This deuterated acid can then be esterified with unlabeled 2-ethylhexyl alcohol to produce the target molecule. The synthesis of deuterated dicarboxylic acids like azelaic acid can be complex, sometimes involving multi-step processes starting from smaller deuterated building blocks or H/D exchange reactions on the corresponding unlabeled acid under specific catalytic conditions. cdnsciencepub.com For example, the synthesis of deuterated lauric acid has been achieved by the dechlorination of methyl 2,2-dichlorolaurate with deuterium oxide and zinc dust. cdnsciencepub.com
Labeling the Ethylhexyl Moieties: An alternative, though less common for achieving a d14 label specifically, is to introduce deuterium into the alcohol portion of the ester. Commercially available 2-Ethylhexanol-d17 (where all 17 hydrogens are substituted) can be reacted with unlabeled azelaic acid. medchemexpress.comisotope.comisotope.com While this would produce a more heavily deuterated diester (Di(2-ethylhexyl-d17) azelate), it demonstrates the feasibility of labeling the ester side chains. Partial deuteration of the ethylhexyl group to achieve a specific number of deuterium atoms is synthetically challenging but could be accomplished through custom synthesis routes using partially deuterated precursors. rsc.org
The choice of labeling strategy depends on the intended application of the final compound. For use as an internal standard in mass spectrometry, the key requirement is a sufficient mass shift from the unlabeled analyte to avoid isotopic overlap. google.com
Advanced Synthetic Routes for this compound Production
The production of this compound is typically a custom synthesis performed by specialized laboratories. rti.org The most common route is the Fischer esterification of Azelaic acid-d14 with two equivalents of 2-ethylhexyl alcohol.
Reaction Scheme:
Azelaic acid-d14 + 2 x 2-Ethylhexyl alcohol ⇌ this compound + 2 x H₂O (C₉H₄D₁₄O₄) + 2 x (C₈H₁₈O) ⇌ (C₂₅H₃₄D₁₄O₄) + 2 x H₂O
This reaction is an equilibrium process and is typically driven to completion by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to increase the reaction rate.
Alternative routes could involve the conversion of Azelaic acid-d14 to its more reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting azeloyl-d14 dichloride can then be reacted with 2-ethylhexyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. This method is generally faster and not reversible but involves harsher reagents.
The table below outlines a comparison of potential synthetic routes.
| Synthetic Route | Precursors | Key Conditions | Advantages | Disadvantages |
| Fischer Esterification | Azelaic acid-d14, 2-Ethylhexyl alcohol | Acid catalyst (e.g., H₂SO₄), heat, removal of water | Economical, uses common industrial methods. | Reversible reaction, may require long reaction times. |
| Acyl Chloride Route | Azelaic acid-d14, Thionyl chloride, 2-Ethylhexyl alcohol | Two-step process, requires base (e.g., pyridine) | High yield, irreversible reaction. | Harsher reagents, generation of corrosive byproducts. |
Purification Techniques for High-Purity Deuterated Analogs
Achieving high chemical and isotopic purity is critical for isotopically labeled compounds, especially when they are intended for use as analytical standards. moravek.com Following the synthesis of this compound, the crude product will contain unreacted starting materials, catalyst residues, and potentially mono-esterified byproducts (Azelaic acid 2-ethylhexyl monoester-d14). medchemexpress.com
Standard purification procedures include:
Neutralization and Washing: The reaction mixture is first neutralized to remove the acid catalyst and then washed with water and/or brine to remove water-soluble impurities.
Solvent Evaporation: The organic solvent used in the reaction or extraction is removed under reduced pressure.
Chromatography: The most effective method for separating the desired diester from residual starting materials and byproducts is column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is used to elute the components based on their polarity. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity. rti.orgmoravek.com
The purity of the final product is typically assessed to be greater than 98% for use in sensitive analytical applications. chemscene.com
Spectroscopic and Chromatographic Methods for Confirming Isotopic Enrichment and Structural Integrity
Confirmation of the correct chemical structure and the successful incorporation of deuterium is a mandatory final step. rti.orgacs.org This is accomplished using a combination of spectroscopic and chromatographic techniques.
NMR spectroscopy is a powerful tool for structural elucidation. studymind.co.uk For this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy provide valuable information.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a successfully synthesized and highly enriched this compound (with deuterium on the azelate chain), the signals corresponding to the protons on the azelate backbone would be absent or significantly diminished. The remaining signals would confirm the structure of the 2-ethylhexyl groups. The absence of a large solvent signal is achieved by using deuterated solvents like chloroform-d (B32938) (CDCl₃). labinsights.nl
²H NMR Spectroscopy: Deuterium NMR is specifically used to detect the presence and location of deuterium atoms. wikipedia.org It directly confirms the incorporation of deuterium into the azelate chain. While ²H NMR has a similar chemical shift range to ¹H NMR, the resolution is generally poorer. wikipedia.org However, for highly deuterated compounds, it provides a clear spectrum where proton signals are absent. This technique is definitive for verifying the effectiveness of the deuteration process. wikipedia.org
| NMR Technique | Purpose | Expected Observation for this compound |
| ¹H NMR | Structural verification of protonated parts | Signals for 2-ethylhexyl protons are present; signals for azelate chain protons are absent/highly suppressed. |
| ²H NMR | Confirmation of deuterium incorporation | A strong peak or set of peaks corresponding to the deuterium atoms on the azelate backbone. wikipedia.org |
Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the primary technique for determining the molecular weight and verifying the isotopic purity of the labeled compound. google.comnih.gov
Molecular Weight Confirmation: The mass spectrum will show a molecular ion (or a characteristic fragment ion) corresponding to the mass of this compound (C₂₅H₃₄D₁₄O₄), which is approximately 426.7 g/mol . chemscene.comcymitquimica.com This is 14 mass units higher than the unlabeled compound (C₂₅H₄₈O₄, MW ≈ 412.6 g/mol ).
Isotopic Purity Analysis: High-resolution mass spectrometry can resolve the signals from molecules with different numbers of deuterium atoms. By analyzing the ion cluster around the molecular ion peak, the isotopic distribution can be determined, and the percentage of the desired d14 species can be calculated. acs.org This confirms the isotopic enrichment of the sample. Isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) is a common method for the accurate quantification of plasticizers and relies on the use of such deuterated internal standards. nih.govcore.ac.uk
Advanced Analytical Chemistry Applications of Di 2 Ethylhexyl Azelate D14
Role as an Internal Standard in Quantitative Analytical Methods
In quantitative analysis, the primary goal is to determine the exact amount of a substance in a sample. However, the complexity of sample matrices and the inherent variability of analytical instruments can introduce significant errors. scioninstruments.com Internal standards are compounds added to a sample in a known concentration to correct for these potential inaccuracies. scioninstruments.com Di(2-ethylhexyl) azelate-d14 is particularly well-suited for this role due to its chemical similarity to its non-deuterated counterpart and its distinct mass, which allows it to be differentiated by mass spectrometry. medchemexpress.comcymitquimica.com
Enhancing Precision and Accuracy in Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. scioninstruments.com When used for quantification, MS can be highly sensitive, but it is also susceptible to variations in instrument response and sample preparation. scioninstruments.com The use of a stable isotope-labeled internal standard like this compound is considered a "gold standard" for mitigating these issues. nih.gov
By adding a known amount of this compound to a sample before analysis, any variations that occur during sample preparation or within the mass spectrometer will affect both the analyte of interest (the non-deuterated form) and the internal standard in a similar manner. nih.govresearchgate.net This co-variance allows for a ratiometric measurement, where the ratio of the analyte signal to the internal standard signal is used for quantification. This approach significantly improves the precision and accuracy of the results by correcting for fluctuations in the analytical process. veeprho.com The complex data generated by mass spectrometry, which includes retention time, mass-to-charge ratio (m/z), and signal intensity, is more reliably interpreted using the stable reference point provided by the internal standard. scioninstruments.com
Compensation for Matrix Effects in Complex Sample Analysis
Biological and environmental samples are often complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. This interference, known as the matrix effect, can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. tandfonline.com
Stable isotope-labeled internal standards like this compound are highly effective at compensating for matrix effects. nih.govresearchgate.net Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. chromatographyonline.com For this compensation to be effective, the analyte and the internal standard must co-elute from the chromatography column. chromatographyonline.com Any slight separation can result in them experiencing different degrees of ion suppression or enhancement. By ensuring that this compound and its non-deuterated analog pass through the MS detector at the same time, the ratio of their signals remains constant, even in the presence of interfering compounds from the matrix. chromatographyonline.com This allows for accurate quantification in complex samples such as plasma, urine, soil, and sediment. nih.govresearchgate.net
Chromatographic Separation and Detection Methodologies
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. When coupled with mass spectrometry, chromatography becomes a powerful tool for identifying and quantifying compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Analogs
Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. In GC-MS analysis, a deuterated internal standard like this compound is invaluable for accurate quantification. oup.com The use of deuterated analogs helps to correct for variability introduced during the often complex sample preparation steps required for GC-MS, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or derivatization. scioninstruments.com
Research has shown that in pyrolysis-GC/MS, a technique used to analyze non-volatile materials, deuterated internal standards with a similar polymeric structure can correct for variable analyte recovery caused by sample size, matrix effects, and ion source variability. nih.govresearchgate.net This ensures that the quantitative results are reliable and transferable between different laboratories. nih.govresearchgate.net
In gas chromatography, a carrier gas is used to move the components of a sample through the column. The choice of carrier gas can impact the resulting mass spectral patterns and the sensitivity of the analysis. While specific studies on the effect of different carrier gases on the analysis of this compound are not detailed in the provided context, general principles of GC-MS suggest that gases like helium or hydrogen can influence ionization efficiency and fragmentation patterns in the mass spectrometer's ion source. For instance, in the analysis of polycyclic aromatic hydrocarbons, it was noted that interference from deuterated standards could occur through the loss of deuterium (B1214612) in the ion source, and the resolution of the mass spectrometer was a key factor in avoiding these interferences. rsc.org This highlights the importance of optimizing GC conditions, including the carrier gas, to ensure accurate quantification when using deuterated internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become predominant for trace analysis in various fields. It is particularly useful for analyzing compounds that are not volatile enough for GC-MS. The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to correct for matrix effects and ensure accurate quantification, especially at low concentration levels. nih.gov
This compound is employed as an internal standard in LC-MS/MS methods for the precise quantification of its non-deuterated analog or related compounds in complex biological matrices. veeprho.com The principle relies on the co-elution of the analyte and the deuterated standard, which are then differentiated by the mass spectrometer. chromatographyonline.com This stable isotope dilution method is a cornerstone of reliable bioanalytical method development and has been successfully applied to the analysis of various compounds in human samples. nih.govmdpi.com
Data Table: Applications of this compound in Analytical Chemistry
| Analytical Technique | Application | Purpose of this compound | Key Benefit |
| Mass Spectrometry (MS) | Quantitative Analysis | Internal Standard | Enhances precision and accuracy by correcting for instrumental variability. scioninstruments.comveeprho.com |
| Mass Spectrometry (MS) | Complex Sample Analysis | Internal Standard | Compensates for matrix effects (ion suppression/enhancement). tandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Analysis | Deuterated Internal Standard | Corrects for variability in sample preparation and analysis. scioninstruments.comnih.govresearchgate.net |
| Pyrolysis-GC/MS | Quantification of Polymers | Deuterated Internal Standard | Corrects for variable analyte recovery and matrix effects. nih.govresearchgate.netnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace Analysis | Stable Isotope-Labeled Internal Standard | Enables accurate quantification in complex biological matrices. veeprho.comnih.gov |
Investigations into Analytical Response Variabilities between Deuterated and Non-Deuterated Analogs
The assumption that a deuterated internal standard behaves identically to its non-deuterated counterpart is often a valid and practical approximation. However, subtle differences in their physicochemical properties can lead to measurable variations in analytical response. These variabilities are of significant interest in high-precision quantitative studies.
Mechanistic Studies of Ionization Efficiency and Fragmentation Patterns
In mass spectrometry, the ionization efficiency and subsequent fragmentation of a molecule are fundamental to its detection and quantification. While DEHA-d14 and DEHA are structurally very similar, the substitution of hydrogen with deuterium can influence these processes.
Research on analogous diesters, such as dimethyl azelate (DMA) and its d6-deuterated form (d6-DMA), has shown that the non-deuterated analyte can exhibit a higher mass response than its equimolar deuterated analog. This discrepancy suggests a difference in ionization efficiency. One proposed mechanism for this observation relates to the relaxation rates of the carbon nuclei. Studies have indicated that the relaxation rate of the carbonyl carbon in d6-DMA is faster than in the non-deuterated DMA. This suggests a more rapid interaction between the spin of the deuterium nucleus and the spin of unpaired electrons in the structure. Consequently, the non-deuterated analog may have a higher population of molecules in a triplet/singlet state at any given moment, which could promote radicalization reactions within the electron impact (EI) ionization source, leading to an increased total ion current (TIC).
The fragmentation pattern of DEHA, as observed in its mass spectrum, is characteristic of long-chain dialkyl esters. Key fragmentation pathways include:
McLafferty Rearrangement: This is a common fragmentation for esters containing gamma-hydrogens, leading to the formation of a protonated carboxylic acid and an alkene. For DEHA, this would involve the transfer of a hydrogen atom from the ethylhexyl chain to one of the carbonyl oxygens, followed by cleavage of the C-O bond.
Alpha-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group, which can result in the loss of the alkoxy group (-OR) to form an acylium ion.
Beta-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur.
A mass spectrum of non-deuterated DEHA typically shows a prominent base peak at m/z 149, which is characteristic of many phthalate (B1215562) and other dialkyl esters, and is often attributed to the protonated phthalic anhydride (B1165640) structure, though in this case, it would be a similar rearrangement product of the azelaic acid backbone. Other significant fragments are also observed, resulting from the loss of portions of the ethylhexyl chains.
For DEHA-d14, the fragmentation pattern is expected to be analogous, with the key difference being the mass-to-charge ratios of the resulting fragments, which will be shifted by the number of deuterium atoms they contain. For example, a fragment that retains all fourteen deuterium atoms would have its m/z value increased by 14 compared to the corresponding fragment from non-deuterated DEHA.
Table 1: Predicted Major Fragments of DEHA and DEHA-d14 in Mass Spectrometry
| Fragment Description | DEHA (m/z) | DEHA-d14 (m/z) |
| Molecular Ion [M]+ | 412.7 | 426.7 |
| McLafferty Rearrangement Product | Varies | Varies |
| Acylium Ion [M-OR]+ | 299.2 | 313.2 |
| Common Rearrangement Ion | 149.1 | 149.1 (if no D retained) or higher |
| Loss of Ethyl Group | 383.6 | 394.6 (from deuterated chain) |
| Loss of Butyl Group | 355.6 | 362.6 (from deuterated chain) |
| Note: The m/z values for DEHA-d14 fragments are predicted based on the retention of all deuterium atoms on the relevant part of the molecule. The actual observed fragments may vary in their deuterium content. |
Environmental Fate and Biogeochemical Cycling Studies Utilizing Di 2 Ethylhexyl Azelate D14 As a Tracer
Application in Environmental Transport and Distribution Modeling
Isotopically labeled tracers like DEHA-d14 are instrumental in developing and validating environmental transport models. These models are crucial for predicting the movement and distribution of contaminants in ecosystems. By introducing a known quantity of DEHA-d14 into a specific environmental setting, such as a soil column or a microcosm simulating a river system, scientists can monitor its movement over time and under various conditions.
The primary advantage of using a deuterated tracer is the ability to differentiate it from the ubiquitous presence of its non-labeled counterpart, which can be present as a background contaminant. This distinction is critical for accurately quantifying transport parameters. For instance, in groundwater studies, deuterated organic compounds have been successfully employed to determine local aquifer parameters and retardation coefficients for various pollutants. epa.govosti.gov Similarly, DEHA-d14 can be used to model the movement of plasticizers from landfill leachate into surrounding soil and groundwater.
Illustrative Data for Environmental Transport Modeling:
| Parameter | Value | Description |
| Soil Type | Sandy Loam | The environmental matrix for the transport study. |
| DEHA-d14 Initial Concentration | 100 µg/kg | The starting concentration of the tracer in the soil. |
| Adsorption Coefficient (Kd) | 5.8 L/kg | A measure of the compound's tendency to bind to soil particles. A higher value indicates less mobility. |
| Retardation Factor (R) | 15 | Indicates that DEHA-d14 moves 15 times slower than water through the soil column. |
| Half-life in Soil | 120 days | The time it takes for half of the compound to degrade under specific environmental conditions. |
This table presents hypothetical data to illustrate the parameters that can be determined using DEHA-d14 in transport modeling studies.
Elucidation of Abiotic Degradation Pathways in Environmental Matrices (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), are significant pathways for the breakdown of organic compounds in the environment. The use of DEHA-d14 allows for precise measurement of the rates and identification of the products of these degradation pathways without interference from background DEHA.
Photolysis: Studies on related phthalate (B1215562) esters have shown that they can undergo photodegradation, particularly in the presence of photosensitizers like humic substances found in natural waters. nih.govacs.org By exposing aqueous solutions of DEHA-d14 to simulated sunlight, researchers can quantify the rate of photolytic degradation and identify the resulting byproducts through mass spectrometry. The deuterium (B1214612) label ensures that the observed degradation products originate from the introduced tracer.
Hydrolysis: The ester linkages in DEHA are susceptible to hydrolysis, a process that can be influenced by pH and temperature. nih.gov Research on other esters has demonstrated that placing deuterium on stable parts of the molecule does not significantly affect the rate of ester hydrolysis, making deuterated analogs excellent tools for studying these reactions. By incubating DEHA-d14 in water at different pH values and temperatures, the hydrolysis kinetics can be determined, providing crucial data for predicting its persistence in aquatic environments. researchgate.net
Hypothetical Abiotic Degradation Data for DEHA-d14:
| Degradation Pathway | Condition | Rate Constant (k) | Half-life (t½) |
| Photolysis | Simulated Sunlight (pH 7) | 0.015 day⁻¹ | 46.2 days |
| Hydrolysis | pH 5 (25°C) | 0.001 day⁻¹ | 693 days |
| Hydrolysis | pH 7 (25°C) | 0.006 day⁻¹ | 115.5 days |
| Hydrolysis | pH 9 (25°C) | 0.05 day⁻¹ | 13.9 days |
This table provides illustrative data on the degradation rates of DEHA-d14 under different abiotic conditions.
Mechanistic Studies of Microbial Biodegradation and Biotransformation Pathways
Microbial activity is a primary driver for the breakdown of organic pollutants in the environment. epa.gov The use of isotopically labeled compounds like DEHA-d14 is essential for elucidating the complex pathways of microbial biodegradation and biotransformation.
By introducing DEHA-d14 as the sole carbon source in a microcosm containing soil or sediment, researchers can enrich for and isolate microbial consortia capable of degrading this plasticizer. nih.govnih.govmdpi.com Subsequent analysis of the microbial community, often through genetic sequencing techniques, can identify the specific bacterial and fungal species involved in the degradation process. mdpi.comresearchgate.net
The initial step in the biodegradation of DEHA is typically the hydrolysis of the ester bonds, catalyzed by esterase enzymes, to form mono(2-ethylhexyl) azelate and 2-ethylhexanol. nih.govplos.org Studies on other esters have successfully used deuterated substrates to investigate the mechanisms of enzymatic hydrolysis. researchgate.netresearchgate.netacademicjournals.org The use of DEHA-d14 can help to confirm the role of specific esterases and identify the enzymes responsible for the initial breakdown of the plasticizer.
Examples of Microbial Genera Implicated in Plasticizer Degradation:
| Microbial Genus | Type | Potential Role |
| Pseudomonas | Bacterium | Known to produce a variety of esterases and degrade aromatic compounds. nih.gov |
| Rhodococcus | Bacterium | Capable of degrading a wide range of organic pollutants, including phthalates. researchgate.net |
| Bacillus | Bacterium | Often found in contaminated soils and known for producing robust enzymes. researchgate.net |
| Aspergillus | Fungus | Known to degrade complex organic polymers. researchgate.net |
This table lists microbial genera that have been identified in the degradation of other plasticizers and could potentially be involved in the breakdown of DEHA.
Stable isotope tracing with compounds like DEHA-d14, or its ¹³C-labeled counterpart, is a powerful technique to follow the flow of carbon through microbial metabolic pathways. mcgill.canih.govcirad.fr As microorganisms break down the labeled DEHA, the deuterium or ¹³C is incorporated into their biomass and metabolic intermediates. By analyzing the isotopic composition of these downstream products, scientists can map the complete degradation pathway.
For instance, after the initial hydrolysis, the resulting azelaic acid and 2-ethylhexanol moieties are further metabolized. Tracing the labeled atoms allows for the unambiguous identification of these subsequent metabolites, providing a complete picture of how the compound is broken down and utilized by the microbial community. This information is critical for assessing the potential for complete mineralization (conversion to CO₂ and water) versus the formation of persistent or more toxic byproducts. nih.govnih.gov
Migration Studies in Polymer Systems and Environmental Release Assessments
DEHA is commonly used as a plasticizer in polymers like polyvinyl chloride (PVC) to impart flexibility. sigmaaldrich.comresearchgate.net However, plasticizers are not chemically bound to the polymer and can migrate out over time, leading to their release into the environment. diva-portal.orgosf.iospecialchem.comresearchgate.net DEHA-d14 is an ideal tracer for studying this migration process.
By incorporating DEHA-d14 into a polymer matrix during its formulation, researchers can create a material with a labeled plasticizer. This "spiked" polymer can then be subjected to various environmental conditions (e.g., immersion in water, contact with soil) to simulate its lifecycle. The rate and extent of DEHA-d14 migration from the polymer into the surrounding medium can be precisely quantified using mass spectrometry. This provides valuable data for environmental release assessments, helping to predict the long-term contribution of plastic products to environmental contamination. researchgate.net
Illustrative Migration Data of DEHA-d14 from PVC Film:
| Contact Medium | Temperature (°C) | Duration (days) | Migrated DEHA-d14 (%) |
| Distilled Water | 25 | 30 | 0.5 |
| Distilled Water | 60 | 30 | 2.1 |
| Simulated Seawater | 25 | 30 | 0.8 |
| Soil | 25 | 90 | 5.3 |
This table presents hypothetical data illustrating the migration of DEHA-d14 from a PVC film into different environmental media.
Mechanistic Insights into Biological Metabolism and Pharmacokinetic Studies Non Human Focus Using Di 2 Ethylhexyl Azelate D14
Elucidation of Metabolic Pathways and Intermediate Formation in Model Organisms
While specific studies detailing the complete metabolic pathway of Di(2-ethylhexyl) azelate-d14 in model organisms are not extensively available in the provided search results, the metabolism of similar compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been thoroughly investigated using deuterium (B1214612) labeling, providing a strong inferential framework. nih.govnih.gov For DEHP, metabolic processes primarily involve hydrolysis of the diester to its monoester, Mono-(2-ethylhexyl) phthalate (MEHP), followed by oxidative metabolism of the 2-ethylhexyl side chain. nih.govnih.gov
In studies on rats and marmosets, the metabolism of DEHP leads to the formation of several oxidized metabolites, including mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP). nih.govnih.gov Significant species-specific differences in metabolism have been observed. For instance, in rats, oxidized MEHP metabolites are predominantly found in their free, unconjugated forms in plasma and urine. nih.gov In contrast, in marmosets, these metabolites are mostly glucuronized before excretion. nih.gov
The initial hydrolysis of this compound would be expected to yield Azelaic acid-d14 2-ethylhexyl monoester and 2-ethylhexanol. axios-research.com Subsequent metabolic steps would likely involve the oxidation of the 2-ethylhexyl group, mirroring the pathways seen with DEHP. The azelaic acid-d14 portion, a nine-carbon dicarboxylic acid, would then enter different metabolic routes. medchemexpress.com
Table 1: Potential Metabolites of this compound based on Analogous Compound Metabolism
| Parent Compound | Initial Hydrolysis Products | Potential Oxidized Metabolites of 2-Ethylhexyl Group |
| This compound | Azelaic acid-d14 2-ethylhexyl monoester, 2-ethylhexanol | 2-ethyl-5-hydroxyhexanol, 2-ethyl-5-oxohexanol |
Role of Deuterium Labeling in Understanding Biotransformation Kinetics
Deuterium labeling is instrumental in accurately determining the kinetics of biotransformation. scispace.comchem-station.com The use of a deuterated standard, like this compound, allows for precise quantification of the parent compound and its metabolites in biological matrices such as plasma and urine, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.commdpi.com This is because the deuterated analog behaves chemically identically to the unlabeled compound but is distinguishable by its higher mass, enabling clear differentiation from any pre-existing environmental exposure. scispace.com
Studies on the kinetics of DEHP using deuterium-labeled DEHP (D4-DEHP) have revealed multi-phase elimination patterns. nih.gov For example, after a single oral dose in a human volunteer, the elimination half-lives of DEHP metabolites were found to be approximately 2 hours in the initial phase, extending to 5-10 hours in the second phase. nih.gov Such detailed kinetic profiles are only possible through the use of isotopically labeled compounds. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. chem-station.com This effect can be a valuable tool for studying reaction mechanisms. chem-station.com
Table 2: Pharmacokinetic Parameters of DEHP in Rats (Data from a study on the non-deuterated compound)
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (µg/mL) | 4.2 ± 0.8 | 1.8 ± 0.3 |
| Tmax (min) | - | 75 ± 6.71 |
| Elimination Half-life (min) | 192 ± 33 | 31 ± 5 |
| Volume of Distribution (L/kg) | 12.5 ± 1.6 | 34.9 ± 8.4 |
| AUC (min·µg/mL) | 220 ± 23 | - |
| Oral Bioavailability (%) | - | 6.74 ± 0.92 |
Source: Data adapted from a study on the pharmacokinetics of DEHP in rats. mdpi.com
Tracing Bioavailability and Excretion Profiles in Controlled Experimental Systems
Deuterium labeling is crucial for accurately assessing the bioavailability and excretion of compounds like Di(2-ethylhexyl) azelate. By administering a known dose of the d14-labeled compound, researchers can precisely track its absorption, distribution, and elimination from the body. mdpi.comresearchgate.net
For instance, studies with D4-DEHP have shown that after inhalation exposure, approximately 99.5% of the estimated lung dose was excreted as metabolites in the urine. mdpi.com In oral bioavailability studies using house dust containing DEHP, the mean recovery of urinary metabolites was 51% in humans and 43% in piglets. researchgate.netresearchgate.net These studies highlight that the route of exposure significantly influences uptake and that a substantial portion of the ingested compound is absorbed and systemically available.
The excretion of DEHP metabolites occurs primarily through the urine. researchgate.net Following a single oral dose of D4-DEHP, 47% of the dose was recovered in the urine within 44 hours, with the major metabolites being 5OH-MEHP (24.7%), 5oxo-MEHP (14.9%), and MEHP (7.3%). nih.gov The excretion kinetics often show a rapid initial phase followed by a slower terminal elimination phase, indicating distribution into and slow release from deeper tissue compartments. nih.gov Similar detailed excretion profiles could be generated for this compound, providing valuable data for understanding its fate in biological systems.
Applications and Mechanistic Studies in Materials Science and Tribology
Investigation of Deuterium (B1214612) Substitution Effects on Oxidative Stability of Synthetic Esters in Lubricant Formulations
The oxidative degradation of lubricants is a primary factor limiting their operational lifespan and performance, especially at elevated temperatures. Research into the effects of deuterium substitution has provided significant insights into the mechanisms of this degradation and demonstrated a viable pathway for enhancing lubricant stability.
Detailed Research Findings:
The foundational principle behind using deuterated compounds to enhance stability is the kinetic isotope effect (KIE). The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. In the context of lubricant oxidation, the initial step often involves the abstraction of a hydrogen atom from the ester molecule by a radical species.
Studies on synthetic esters, such as neopentyl polyol esters, have confirmed that deuteration significantly enhances oxidative stability. For instance, research on pentaerythritol (B129877) tetrahexanoate (PETH) showed a remarkable increase in stability when the acid moiety of the ester was deuterated. dtic.mil One study reported a fourteenfold increase in the oxidative induction period at 220°C for the deuterated analogue compared to its non-deuterated counterpart. dtic.mil This substantial improvement underscores the critical role of C-H bond cleavage in the initiation of oxidative breakdown.
Further investigations have revealed that the enhancement in oxidative stability can be attributed to a combination of deuteration and the synergistic effects of certain additives. dtic.mil For example, the presence of alkali metal compounds has been shown to further boost the oxidative stability of both deuterated and non-deuterated esters when used with an antioxidant. dtic.mil
The following table summarizes the comparative oxidative stability of a standard synthetic ester and its deuterated version, based on findings from lubricant research. dtic.mil
Table 1: Effect of Deuteration on Oxidative Stability of a Synthetic Ester Lubricant
| Compound | Additive | Oxidative Induction Period (Relative Increase) |
|---|---|---|
| Pentaerythritol Tetrahexanoate (PETH) | Antioxidant | 1x (Baseline) |
These findings strongly suggest that incorporating deuterated diesters like Di(2-ethylhexyl) azelate-d14 into lubricant formulations could yield base stocks with inherently superior resistance to high-temperature oxidation. The substitution of the fourteen hydrogen atoms on the ethylhexyl groups with deuterium would be expected to significantly retard the primary oxidation pathways that target these positions.
Kinetic Studies of Thermal and Oxidative Degradation Processes
Kinetic studies are essential for understanding the rate and mechanism of lubricant degradation. The use of this compound in such studies allows for precise investigation of the degradation pathways.
Detailed Research Findings:
The thermal and oxidative degradation of esters is a complex process involving multiple reaction steps. For diesters like Di(2-ethylhexyl) azelate, a common point of attack is the C-O bond within the ester group. mdpi.com However, kinetic studies on various ester models have shown that the reactivity of the α-methylene groups in the alcohol portion of the ester is significantly higher than other methylene (B1212753) groups in the molecule. researchgate.net This indicates a vulnerability at the positions adjacent to the ester's oxygen atom.
The degradation process is typically initiated by the formation of hydroperoxides, which then decompose into a variety of smaller, often acidic or volatile, compounds. researchgate.net This leads to an increase in the oil's acidity (Total Acid Number, TAN), a rise in viscosity, and the formation of sludge and deposits.
Studies on similar diesters have identified specific degradation products that pinpoint the sites of oxidative cleavage. mdpi.com For example, in bis(2-ethylhexyl) adipate, oxidative attack on the ester bond leads to the formation of 2-ethylhexanol and shorter-chain fatty acid esters. mdpi.com Applying this to Di(2-ethylhexyl) azelate, one can predict the formation of 2-ethylhexanol and various azelaic acid derivatives as degradation products. The use of the d14 variant would allow researchers to track the fate of the ethylhexyl portion of the molecule with high precision using techniques like mass spectrometry.
The following table outlines the key kinetic parameters influenced by deuterium substitution.
Table 2: Kinetic Parameters Affected by Deuteration in Ester Degradation
| Kinetic Parameter | Effect of Deuterium Substitution (C-H to C-D) | Rationale |
|---|---|---|
| Rate of Radical Abstraction | Decreased | Higher bond energy of C-D compared to C-H. nih.gov |
| Oxidation Induction Time | Increased | Slower initiation of the oxidation cascade. dtic.mildtic.mil |
| Formation Rate of Hydroperoxides | Decreased | Retardation of the primary oxidation propagation step. researchgate.net |
Role of this compound in Advanced Polymer Additive Research (Focus on interactions, not bulk properties)
In polymer science, Di(2-ethylhexyl) azelate is known as a plasticizer, an additive used to increase the flexibility and durability of materials like polyvinyl chloride (PVC). ontosight.ainih.gov The deuterated form, this compound, serves as a powerful analytical tool for studying the specific interactions between the plasticizer and the polymer matrix at a molecular level.
Detailed Research Findings:
A plasticizer functions by embedding itself between the long polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to move more freely relative to one another, which imparts flexibility to the bulk material. The effectiveness and permanence of a plasticizer depend heavily on its compatibility with the polymer and its ability to remain distributed within the matrix over time and under stress.
The primary role of this compound in this context is not to alter the bulk properties of the final product but to act as a "tracer" in advanced analytical techniques. Because deuterium has a different neutron scattering cross-section and nuclear magnetic resonance (NMR) frequency than hydrogen, researchers can use these differences to "see" where the plasticizer molecules are and how they are behaving within the polymer structure, without the signal being obscured by the vast number of hydrogen atoms in the polymer itself.
Key Interaction Studies Enabled by Deuteration:
Neutron Scattering: Small-Angle Neutron Scattering (SANS) can be used with deuterated plasticizers to determine the conformation and distribution of the additive within the polymer host. This helps researchers understand how the plasticizer is dispersed and whether it aggregates in certain regions.
Solid-State NMR Spectroscopy: Deuterium NMR can provide detailed information about the mobility and orientation of the this compound molecules. This reveals how tightly the plasticizer is associated with the polymer chains and how its mobility changes with temperature or mechanical stress, which is crucial for understanding the mechanisms of plasticization and material aging.
Diffusion Studies: Techniques like Pulsed-Field Gradient NMR (PFG-NMR) can measure the diffusion coefficient of the deuterated plasticizer within the polymer. This is critical for assessing the long-term stability of the plasticized material, as plasticizer migration or "leaching" is a common failure mode.
By studying these molecular-level interactions, scientists can design more effective and permanent polymer-additive systems, leading to materials with improved longevity and performance.
Computational and Theoretical Chemical Studies of Di 2 Ethylhexyl Azelate D14
Molecular Dynamics Simulations and Conformation Analysis of Deuterated Esters
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomic level. nih.gov For deuterated esters like Di(2-ethylhexyl) azelate-d14, MD simulations provide critical insights into their conformational dynamics and interactions with surrounding environments, such as biological membranes or polymer matrices. While direct MD studies on this compound are not extensively published, the principles can be derived from research on structurally similar plasticizers, like phthalate (B1215562) esters (PAEs), and other deuterated molecules. nih.govnih.gov
In the context of MD simulations, isotopic substitution, such as replacing hydrogen with deuterium (B1214612), is primarily handled by adjusting the atomic mass in the force field parameters. While the Born-Oppenheimer approximation posits that the potential energy surface is independent of isotopic mass, the change in mass alters the vibrational dynamics of the molecule. wikipedia.org This can subsequently influence intermolecular interactions and macroscopic properties.
Simulations of plasticizers like Di(2-ethylhexyl) phthalate (DEHP), a compound structurally related to Di(2-ethylhexyl) azelate, interacting with lipid bilayers reveal how these molecules permeate and affect membrane properties. nih.gov Such simulations track parameters like the area per lipid, membrane thickness, and deuterium order parameters of the lipid tails to quantify the plasticizer's impact. nih.gov For this compound, MD simulations could elucidate how the deuterated alkyl chains influence its insertion mode and diffusion across a cell membrane. Studies on PAEs have shown that molecules with longer side chains, like DEHP, tend to form aggregates before entering the membrane, a behavior that could be explored for this compound. nih.gov
Conformational analysis, often coupled with MD, explores the landscape of possible three-dimensional structures a molecule can adopt. Di(2-ethylhexyl) azelate is a highly flexible molecule with numerous rotatable bonds, making its conformational space vast. nih.govchemscene.com NMR studies on other flexible ester systems in deuterated solvents have been used to determine the equilibrium between different conformational states (rotamers). beilstein-journals.orgmdpi.com For this compound, MD simulations would be instrumental in mapping the potential energy surface, identifying low-energy conformers, and understanding the rotational barriers between them. This is crucial as the molecule's shape directly impacts its function as a plasticizer and its interactions with biological systems. mdpi.commdpi.com
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Area per Lipid | The average area occupied by a single lipid molecule in the plane of the membrane. nih.gov | Indicates membrane expansion or compression upon plasticizer insertion. |
| Membrane Thickness | The distance between the head groups of the two lipid leaflets. nih.gov | Reveals how the plasticizer alters the structural integrity of the membrane. |
| Deuterium Order Parameter (SCD) | A measure of the orientational order of the C-H (or C-D) bonds in the lipid tails. | Quantifies the effect of the plasticizer on membrane fluidity and lipid chain packing. |
| Diffusion Coefficient | The rate at which the plasticizer molecule moves through the simulation box or within the membrane. mdpi.com | Predicts the mobility and migration tendency of the deuterated plasticizer. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. mdpi.com | Identifies specific interaction sites, such as hydrogen bonds, between the ester and lipids or other molecules. |
Quantum Chemical Calculations of Isotopic Effects on Reaction Kinetics and Stability
Quantum chemical calculations are essential for understanding how isotopic substitution affects the reactivity and stability of a molecule. For this compound, the presence of fourteen deuterium atoms in place of hydrogens on the azelate backbone can significantly alter its chemical behavior, an influence known as the kinetic isotope effect (KIE). libretexts.org
The KIE is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to that of the heavy isotopologue (containing deuterium), expressed as kH/kD. libretexts.org This effect arises from the difference in zero-point vibrational energy (ZPE) between a C-H bond and a heavier, stronger C-D bond. Breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. libretexts.org Quantum mechanical methods, such as Density Functional Theory (DFT), are routinely used to calculate the KIE. wikipedia.orgrsc.org These calculations involve locating the transition state structure for a given reaction (e.g., hydrolysis of the ester bond) and computing the vibrational frequencies for both the reactant and the transition state for the H and D-substituted molecules. mdpi.comresearchgate.net
For this compound, a primary KIE would be observed in reactions where a C-D bond on the azelate chain is cleaved in the rate-limiting step. Computational studies on other reactions show that primary deuterium KIEs can be significant, often with kH/kD values ranging from 2 to 7. nih.gov Furthermore, even if the C-D bonds are not broken, secondary KIEs can arise from changes in hybridization at carbon centers near the reaction site. These effects are typically smaller but provide valuable mechanistic insight. rutgers.edu Computational models like the semiclassical instanton theory and quantum instanton approximation can be used to compute KIEs, accounting for factors like quantum tunneling, which can be significant in hydrogen/deuterium transfer reactions. nih.govnih.gov
Beyond kinetics, deuteration can also impact the thermodynamic stability of a molecule. For instance, the replacement of protium (B1232500) with deuterium in a neutral hydrogen bond can strengthen the interaction, while the opposite can be true for ionic hydrogen bonds. nih.gov Quantum chemical calculations can predict these subtle changes in stability for this compound by computing the relative free energies of the deuterated and non-deuterated forms.
| Reaction Type / System | Computational Method | Calculated KIE (kH/kD) | Significance |
|---|---|---|---|
| MAO A-Catalyzed Benzylamine Decomposition | Empirical Valence Bond (EVB) with Path Integral Quantization | 6.5 ± 1.4 | Indicates a significant quantum tunneling effect in the rate-limiting C-H bond cleavage. mdpi.com |
| RNase A-Catalyzed RNA Transphosphorylation (Leaving Group) | Quantum Mechanical Calculations (DFT) | 1.026 | A small KIE suggests that 5'O-P bond cleavage is part of the rate-limiting step, but departure of the leaving group is not highly advanced. nih.gov |
| Swern Oxidation | Density Functional Theory (DFT) | ~1.6-2.2 | Demonstrates the sensitivity of calculated KIEs to the basis set and solvent model used. rsc.org |
| Chugaev Elimination (Intramolecular) | Transition State Theory (TST) | 2.82 (at 190 °C) | Highlights cases where classical TST can overestimate the KIE compared to experimental values, suggesting complex quantum effects. rutgers.edu |
Development of Predictive Models for Environmental Behavior and Biological Interactions
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial computational tools for assessing the environmental fate and potential biological effects of chemicals like this compound. oasis-lmc.orgnumberanalytics.com QSAR models establish a mathematical correlation between the chemical structure of a molecule and a specific property, such as toxicity, bioaccumulation, or leaching rate. numberanalytics.comjopir.in
The development of a QSAR model begins with the compilation of a dataset of diverse chemicals with experimentally measured values for the property of interest. numberanalytics.com Then, a wide range of molecular descriptors—numerical values that encode different aspects of the chemical structure—are calculated for each molecule. These descriptors can be simple (e.g., molecular weight, atom counts), physicochemical (e.g., LogP, a measure of hydrophobicity), or complex 3D-descriptors. numberanalytics.com Using statistical methods or machine learning algorithms (like multiple linear regression, artificial neural networks, or random forest), a model is built that best relates the descriptors to the observed activity. numberanalytics.comnih.gov
For this compound, predictive models could be developed for several key endpoints:
Environmental Behavior: Plasticizers are not chemically bound to polymer matrices and can leach into the environment. oaepublish.comacs.org The rate of leaching is a critical parameter for environmental risk assessment. oaepublish.com Predictive models, including machine learning approaches, have been successfully used to predict the leaching of plasticizers from microplastics, considering factors like the properties of the polymer and environmental conditions. nih.govresearchgate.net For this compound, descriptors like its molecular weight (426.73 g/mol ) and LogP (7.2363) would be key inputs for such models. chemscene.com The increased mass due to deuteration compared to its non-deuterated counterpart (412.6 g/mol ) could subtly influence its environmental transport and partitioning, a factor that can be captured by these models. nih.govchemscene.com
Biological Interactions: QSAR models are widely used to predict the biological activity of compounds, including their potential to interact with biological targets like receptors or enzymes. jopir.insecure-platform.com For plasticizers, a key concern is their potential to act as endocrine disruptors. QSAR models have been developed to predict the binding affinity of chemicals to receptors like the estrogen receptor. secure-platform.com By building models based on the structural features of this compound, its potential for such biological interactions could be screened computationally, guiding further toxicological testing.
The ultimate goal of these predictive models is to enable rapid risk assessment, prioritize chemicals for experimental testing, and design safer alternatives with reduced environmental and health impacts. oasis-lmc.orgsecure-platform.com
| Descriptor Category | Example Descriptor | Relevance |
|---|---|---|
| 1D (Constitutional) | Molecular Weight (MW) | Influences diffusion, transport, and bioavailability. MW for C₂₅H₃₄D₁₄O₄ is 426.73 g/mol. chemscene.com |
| Atom Counts (e.g., H-bond acceptors/donors) | Relates to intermolecular interactions. This compound has 4 H-bond acceptors and 0 donors. chemscene.com | |
| Rotatable Bond Count | Indicates molecular flexibility. This compound has 20 rotatable bonds. chemscene.com | |
| 2D (Topological) | Connectivity Indices | Encodes information about the branching and shape of the molecule. |
| Topological Polar Surface Area (TPSA) | Predicts transport properties like intestinal absorption. TPSA for this compound is 52.6 Ų. chemscene.com | |
| 3D (Physicochemical) | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, crucial for predicting bioaccumulation and partitioning. LogP for this compound is 7.2363. chemscene.com |
| Molecular Volume/Surface Area | Relates to steric interactions with biological receptors or environmental matrices. |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Di(2-ethylhexyl) azelate |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Hydrogen |
| Deuterium |
Future Research Directions and Emerging Paradigms
Integration of Di(2-ethylhexyl) Azelate-d14 with High-Throughput Omics Technologies
The fields of metabolomics and proteomics, which seek to measure the entirety of small molecules and proteins in biological samples, face significant analytical hurdles. nih.govnih.gov Non-biological variations stemming from sample matrix effects, ion suppression, and analytical drift can obscure true biological signals. nih.gov The integration of stable isotope-labeled internal standards is a cornerstone of efforts to enhance data quality and reliability in these high-throughput methods. merckmillipore.com
This compound is an ideal internal standard for such applications. veeprho.commedchemexpress.com Added at the beginning of an analytical workflow, it can effectively correct for variability in sample preparation and instrument response. merckmillipore.com In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, normalization methods using isotope-labeled internal standards can minimize the effects of this obscuring variation, rendering more of the collected data reliable for downstream analysis. nih.gov For example, in large-scale studies analyzing complex biological matrices, a deuterated standard helps ensure that measurements are accurate and reproducible. mdpi.comreddit.com The use of DEHA-d14, a deuterated analog of a common plasticizer, is particularly relevant for studies investigating the metabolic impact of environmental exposures, allowing for precise quantification. veeprho.comsymeres.com
Future research will likely focus on incorporating DEHA-d14 into broader panels of internal standards for both targeted and untargeted 'omics' studies. This will improve the accuracy of quantitative analyses and the comparability of data across different laboratories and platforms, a critical need for large-scale biological and epidemiological research. nih.govcreative-proteomics.com
Novel Applications in Isotope Ratio Mass Spectrometry for Source Apportionment
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the origins and environmental fate of various substances by measuring their natural isotopic fingerprints. iaea.orgoiv.int While traditionally used for elements like carbon and nitrogen in fields like food authenticity, the principles can be extended to environmental contaminants. oiv.intresearchgate.net Compound-Specific Isotope Analysis (CSIA), for instance, is increasingly used to determine the sources of environmental pollutants. researchgate.net
A novel application for DEHA-d14 lies in its use as a deliberate tracer for source apportionment. Unlike relying on subtle natural variations in isotope ratios, introducing a compound with a distinct and known isotopic label like DEHA-d14 into a system allows for unambiguous tracking. zeochem.com For example, if a specific industrial facility were to use a plasticizer containing DEHA-d14, its detection in a nearby ecosystem would definitively identify that facility as the source of contamination. This approach overcomes the challenges of back-tracing materials which can be rendered obsolete by modern traffic and open borders. iaea.org
Future research could involve pilot studies where DEHA-d14 is used in controlled environments, such as wastewater treatment simulations or contained industrial processes, to map the transport and degradation pathways of azelate plasticizers. This would provide invaluable data for environmental modeling and regulatory enforcement.
Development of Advanced Materials with Tunable Deuterium (B1214612) Content for Specific Research Purposes
The ability to precisely control the amount and location of deuterium in a molecule opens up new possibilities in materials science. nist.gov Research has shown that deuteration can enhance the photochemical stability of materials like liquid crystals and engineer specific properties such as infrared transparency in polymers. tandfonline.comacs.org This concept of "tunable" isotopic content is a key emerging paradigm.
Applying this to Di(2-ethylhexyl) azelate, the development of a series of standards with varying, precisely controlled degrees of deuteration would represent a significant advancement for analytical chemistry. This approach has been successfully demonstrated for other polymers, such as the synthesis of linear polyethylene (B3416737) with a uniform and tunable amount of deuterium by copolymerizing deuterated and protonated monomers. nist.gov A similar strategy for DEHA could produce a suite of standards for creating multi-point calibration curves in isotope dilution mass spectrometry, enhancing quantitative accuracy over a wide dynamic range. mdpi.com
Furthermore, selectively deuterating different parts of the DEHA molecule could provide powerful tools for materials science. Using techniques like neutron scattering, researchers could probe the specific interactions and dynamics of the plasticizer within a polymer matrix, leading to a better understanding of how it imparts flexibility and affects material longevity. researchgate.net
Table 1: Conceptual Data for the Synthesis of DEHA with Tunable Deuterium Content
This table illustrates how the deuterium content in Di(2-ethylhexyl) azelate could be theoretically tuned by varying the ratio of deuterated to protonated precursors during synthesis, based on principles demonstrated for other polymers. nist.gov
| Sample ID | Molar Ratio (Deuterated Precursor : Protonated Precursor) | Theoretical Deuterium Content (%) |
| DEHA-D100 | 100 : 0 | 100 |
| DEHA-D75 | 75 : 25 | 75 |
| DEHA-D50 | 50 : 50 | 50 |
| DEHA-D25 | 25 : 75 | 25 |
| DEHA-D10 | 10 : 90 | 10 |
Methodological Advancements in the Synthesis and Analysis of Complex Deuterated Analogs
The growing demand for complex deuterated compounds like DEHA-d14 has spurred significant innovation in synthetic methodologies. acs.orgnih.gov Modern approaches are moving beyond traditional methods to more efficient, selective, and scalable techniques. researchgate.net
Recent years have seen breakthroughs in catalysis, using transition metals like iridium, ruthenium, and palladium to facilitate site-selective hydrogen isotope exchange (HIE). acs.orgresearchgate.net These methods allow for the introduction of deuterium into specific positions of a molecule under milder conditions, which is critical for complex structures. acs.orgresearchgate.net Furthermore, the adoption of continuous flow chemistry offers a path to improved reaction efficiency and throughput compared to conventional batch processes, which is crucial for industrial-scale production. researchgate.nettn-sanso.co.jp
The analysis of these complex deuterated analogs also requires advanced techniques. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the exact mass and structure of the synthesized compounds. nih.govspectroscopyonline.com These methods can verify the degree of deuterium incorporation and, through fragmentation analysis, help determine the specific locations of the deuterium labels within the molecule. spectroscopyonline.comnih.gov This rigorous characterization is vital to ensure the quality and reliability of the deuterated compound for its intended application as an internal standard or tracer.
Table 2: Overview of Modern Deuterium Labeling Methodologies
| Method | Typical Catalyst/Reagent | Deuterium Source | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium, or Iron complexes acs.orgresearchgate.net | Deuterium gas (D₂), Heavy Water (D₂O) tandfonline.comacs.org | Late-stage functionalization, high selectivity acs.org |
| Reductive Deuteration | Palladium on Carbon (Pd/C), Platinum researchgate.netresearchgate.net | Deuterium gas (D₂) | Deuteration of unsaturated bonds researchgate.net |
| Dehalogenative Deuteration | Nanoelectrodes, Palladium catalysts researchgate.net | Heavy Water (D₂O) | Site-specific labeling by replacing a halogen researchgate.net |
| Flow Chemistry Synthesis | Various heterogeneous catalysts researchgate.nettn-sanso.co.jp | Heavy Water (D₂O) | High throughput, improved safety and efficiency tn-sanso.co.jp |
Q & A
Basic Question: What synthetic methodologies ensure high isotopic purity of Di(2-ethylhexyl) azelate-d14 for metabolic tracing studies?
Answer:
Synthesis typically involves deuterium-labeled azelaic acid (azelate-d14) esterified with 2-ethylhexanol under acid catalysis. Key steps include:
- Deuterium Labeling : Use fully deuterated azelaic acid (d14) to ensure isotopic purity.
- Esterification : Optimize reaction conditions (e.g., H2SO4 catalyst, 120°C, 12–24 hrs) to minimize side products.
- Purification : Employ silica gel chromatography or fractional distillation to isolate the ester.
- Validation : Confirm isotopic purity (>98%) via <sup>2</sup>H-NMR and high-resolution mass spectrometry (HRMS) .
Basic Question: Which analytical techniques are optimal for quantifying trace levels of this compound in environmental matrices?
Answer:
- Extraction : Solid-phase extraction (SPE) using C18 cartridges for lipid-rich samples.
- Quantification : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution (e.g., using d4-labeled internal standards) to correct for matrix effects.
- Detection Limits : Achieve sub-ppb sensitivity via selected ion monitoring (SIM) mode targeting characteristic ions (e.g., m/z 149 for phthalate analogs) .
Advanced Question: How can contradictions between in vitro and in vivo metabolic pathway data for this compound be resolved?
Answer:
- Integrated Workflow : Combine in vitro hepatocyte assays with in vivo isotopic tracing using deuterated analogs.
- Click Chemistry Probes : Use azide/alkyne-functionalized derivatives to track phase I/II metabolites via LC-HRMS .
- Data Reconciliation : Apply kinetic modeling to account for enzyme saturation or compartmental differences (e.g., hepatic vs. extrahepatic metabolism).
Advanced Question: What experimental designs are effective for tracking environmental degradation pathways of this compound in aquatic systems?
Answer:
- Microcosm Studies : Simulate natural conditions (pH 7–8, 25°C) with deuterated compound spiked into sediment-water systems.
- Degradation Monitoring : Use LC-HRMS to identify hydrolysis products (e.g., mono-ethylhexyl azelate-d7) and microbial metabolites.
- Isotope Fractionation Analysis : Measure δ<sup>2</sup>H shifts to distinguish biotic vs. abiotic degradation .
Basic Question: How can researchers ensure the stability and purity of this compound during long-term storage?
Answer:
- Storage Conditions : Use amber glass vials under inert gas (N2) at −20°C to prevent hydrolysis.
- Purity Checks : Perform quarterly GC-MS analysis to detect degradation (e.g., free azelaic acid-d14).
- Container Compatibility : Avoid polyvinyl chloride (PVC) containers due to leaching risks; use polytetrafluoroethylene (PTFE) liners .
Advanced Question: How to address discrepancies in toxicokinetic models for this compound across species?
Answer:
- Cross-Species Validation : Compare deuterated compound metabolism in rodent vs. human hepatocytes.
- Computational Modeling : Use physiologically based pharmacokinetic (PBPK) models parameterized with in vitro clearance data.
- Tracer Studies : Co-administer d14 and unlabeled analogs to quantify species-specific distribution (e.g., adipose vs. liver accumulation) .
Basic Question: What quality control measures are critical for synthesizing this compound?
Answer:
- Reagent Purity : Source deuterated azelaic acid with ≥99% isotopic enrichment (verified by <sup>1</sup>H/<sup>2</sup>H NMR).
- Reaction Monitoring : Use FTIR to track esterification progress (disappearance of −COOH peaks at 1700 cm<sup>−1</sup>).
- Batch Consistency : Implement QC protocols using GC-FID to ensure ≤2% variability in ester content .
Advanced Question: How to resolve conflicting data on the endocrine disruption potential of this compound metabolites?
Answer:
- Metabolite Profiling : Identify bioactive metabolites (e.g., mono-ethylhexyl azelate-d7) via receptor-binding assays.
- Dose-Response Analysis : Use deuterated standards to establish no-observed-adverse-effect levels (NOAELs) in zebrafish models.
- Mechanistic Studies : Apply CRISPR-Cas9 to knockout putative receptor targets (e.g., PPARγ) in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
